Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium

Vue d'ensemble

Description

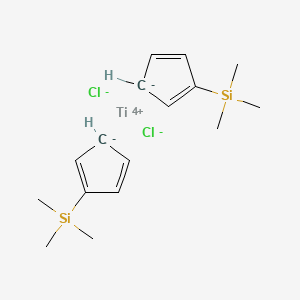

Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium is an organometallic compound with the molecular formula C16H26Cl2Si2Ti. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl ligands. This compound is notable for its unique structure and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium can be synthesized through the reaction of titanium tetrachloride with trimethylsilylcyclopentadiene in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under inert atmosphere conditions to prevent hydrolysis and oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as oxygen or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds .

Applications De Recherche Scientifique

Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium has several scientific research applications, including:

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-performance polymers and nanocomposites.

Medicinal Chemistry: Research is ongoing into its potential use in the development of new anticancer agents and other therapeutic compounds.

Mécanisme D'action

The mechanism of action of dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium involves its ability to coordinate with various substrates through its titanium center. The cyclopentadienyl ligands provide stability and facilitate the transfer of electrons, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(cyclopentadienyl)titanium dichloride: Another member of the metallocene family, known for its use in catalysis and materials science.

Bis(trimethylsilylcyclopentadienyl)zirconium dichloride: Similar in structure and reactivity, but with zirconium instead of titanium.

Uniqueness

Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium is unique due to the presence of trimethylsilyl groups, which enhance its stability and solubility in organic solvents. This makes it particularly useful in applications where other metallocenes may not be as effective .

Activité Biologique

Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium, a titanium(IV) complex, has garnered attention in the field of bioinorganic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of titanium(IV) precursors with cyclopentadienyl ligands. The general formula can be represented as:

where denotes the trimethylsilyl-substituted cyclopentadienyl ligand. The synthesis typically involves the use of chlorinated titanium compounds and trimethylsilyl derivatives under controlled conditions to yield the desired complex.

Antimicrobial Properties

Research has indicated that titanium complexes, including this compound, exhibit significant antimicrobial activity. A comparative study showed that titanium(IV) complexes with cyclopentadienyl ligands demonstrated varying degrees of antibacterial and antifungal activities against standard microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with cellular metabolism .

Anticancer Potential

Titanium(IV) complexes are being explored as alternatives to traditional platinum-based chemotherapeutics due to their lower toxicity profiles. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

- Antimicrobial Activity Assessment : In a study assessing the antimicrobial efficacy of various titanium complexes, this compound was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Models : A series of experiments conducted on breast cancer cell lines revealed that this titanium complex induced significant cell death at micromolar concentrations. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's ability to trigger programmed cell death pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other titanium complexes:

| Compound | Antibacterial Activity | Antifungal Activity | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | Moderate | High | 15 |

| Titanocene dichloride | High | Moderate | 10 |

| Budotitane | Low | High | 20 |

Propriétés

IUPAC Name |

cyclopenta-1,4-dien-1-yl(trimethyl)silane;titanium(4+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H13Si.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXALOJBAQLYGB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C[CH-]C=C1.C[Si](C)(C)C1=C[CH-]C=C1.[Cl-].[Cl-].[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2Si2Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59307-41-4 | |

| Record name | Dichlorobis[(1,2,3,4,5-η)-1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59307-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium, dichlorobis(trimethylsilyl-pi-cyclopentadienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059307414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.